Ethyl 5-methyl-3-methylsulfanyl-4,4-dioxothieno[3,4-c][2,1]benzothiazine-1-carboxylate
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Description
Ethyl 5-methyl-3-methylsulfanyl-4,4-dioxothieno[3,4-c][2,1]benzothiazine-1-carboxylate is a useful research compound. Its molecular formula is C15H15NO4S3 and its molecular weight is 369.5 g/mol. The purity is usually 95%.
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Biological Activity
Ethyl 5-methyl-3-methylsulfanyl-4,4-dioxothieno[3,4-c][2,1]benzothiazine-1-carboxylate is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
- Molecular Formula : C₁₅H₁₅NO₄S₃
- Molecular Weight : 369.48 g/mol
- IUPAC Name : this compound
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that include the formation of thieno[3,4-c] and benzothiazine structures. Specific methodologies may vary based on desired purity and yield.
Antitumor Activity
Research has indicated that compounds similar to ethyl 5-methyl-3-methylsulfanyl-4,4-dioxothieno[3,4-c][2,1]benzothiazine exhibit significant antitumor properties. The mechanism often involves the inhibition of key enzymes involved in cell proliferation and survival.
- Case Study : In vitro studies demonstrated that derivatives of this compound inhibited the growth of various cancer cell lines. For instance, a related thieno[3,4-c]benzothiazine compound showed cytotoxic effects against L1210 leukemia cells with IC50 values in the low micromolar range.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest efficacy against a range of bacterial strains.
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Pseudomonas aeruginosa | 128 µg/mL |
The biological activity is believed to be mediated through:
- Enzyme Inhibition : Compounds in this class often inhibit key enzymes like dihydrofolate reductase (DHFR), which is crucial for nucleotide synthesis.
- Cell Cycle Arrest : They may induce cell cycle arrest in cancer cells, leading to increased apoptosis.
Research Findings
Research conducted on similar compounds has provided insights into structure-activity relationships (SAR). Modifications in the methyl and ethyl groups significantly affect biological potency.
Table of Related Compounds and Activities
Properties
IUPAC Name |
ethyl 5-methyl-3-methylsulfanyl-4,4-dioxothieno[3,4-c][2,1]benzothiazine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO4S3/c1-4-20-14(17)12-11-9-7-5-6-8-10(9)16(2)23(18,19)13(11)15(21-3)22-12/h5-8H,4H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGTIBYAJTUDIIV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2C3=CC=CC=C3N(S(=O)(=O)C2=C(S1)SC)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO4S3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60381105 |
Source
|
Record name | Ethyl 5-methyl-3-(methylsulfanyl)-4,4-dioxo-4,5-dihydro-4lambda~6~-thieno[3,4-c][2,1]benzothiazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60381105 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
369.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
175276-42-3 |
Source
|
Record name | 5H-Thieno[3,4-c][2,1]benzothiazine-1-carboxylic acid, 5-methyl-3-(methylthio)-, ethyl ester, 4,4-dioxide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=175276-42-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 5-methyl-3-(methylsulfanyl)-4,4-dioxo-4,5-dihydro-4lambda~6~-thieno[3,4-c][2,1]benzothiazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60381105 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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